Product packaging for 3-[(Cyclopropylmethyl)amino]propanenitrile(Cat. No.:CAS No. 58196-34-2)

3-[(Cyclopropylmethyl)amino]propanenitrile

Cat. No.: B3021599
CAS No.: 58196-34-2
M. Wt: 124.18 g/mol
InChI Key: TXBNHIOKNSJQMO-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)amino]propanenitrile is a nitrile-functionalized organic compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . This chemical reagent, provided for Research Use Only, is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules. While specific mechanistic studies on this exact compound are limited, its structure suggests potential as an intermediate in developing compounds with biological activity. For instance, related cyclopropyl-containing nitriles are explored in various research contexts, including as potential intermediates for inhibitors of viral proteases, such as SARS-CoV-2 Mpro . Similarly, other propanenitrile derivatives have demonstrated bioactivity as inhibitors of specific biological targets, like the NLRP3 inflammasome, highlighting the research relevance of this chemical class . Researchers value this compound for its structure, which features both a cyclopropyl group and a nitrile moiety. These functional groups are commonly employed in drug discovery to modulate properties like metabolic stability, lipophilicity, and binding affinity. The product requires cold-chain transportation and should be stored at 2-8°C . This product is intended for research purposes in laboratory settings and is strictly not for medicinal, edible, or diagnostic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B3021599 3-[(Cyclopropylmethyl)amino]propanenitrile CAS No. 58196-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-1-5-9-6-7-2-3-7/h7,9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBNHIOKNSJQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592982
Record name 3-[(Cyclopropylmethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532407-01-5
Record name 3-[(Cyclopropylmethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Cyclopropylmethyl Amino Propanenitrile and Analogs

Established Synthetic Pathways to the Core Structure

Traditional synthetic routes to 3-[(cyclopropylmethyl)amino]propanenitrile (B1288021) reliably construct the molecule's core framework through well-understood and widely applied reaction types. These methods prioritize efficiency and accessibility of starting materials.

The most direct and common method for synthesizing β-aminopropionitriles is the Michael addition of an amine to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). This reaction, a conjugate addition, is a foundational strategy for forming the C-N bond at the β-position of the nitrile. In the context of this compound, this involves the reaction of cyclopropylmethylamine with acrylonitrile. google.comgoogle.com

The process is typically carried out under controlled temperature conditions and can be performed with or without a catalyst. google.com Heterogeneous catalysts, including various metal oxides, are often employed to improve reaction rates and selectivity. google.com The reaction involves the nucleophilic attack of the primary amine (cyclopropylmethylamine) on the β-carbon of acrylonitrile, followed by protonation to yield the final product.

A general process involves reacting an amine with an acrylonitrile in a molar ratio ranging from 0.9:1 to 100:1 at temperatures between 40°C and 200°C. google.com The reaction can be conducted over heterogeneous catalysts like aluminum oxide, silicon dioxide, or acidic zeolites. google.com

Table 1: Conditions for Amination of Acrylonitrile

Amine Catalyst Temperature (°C) Pressure (bar) Reference
Primary/Secondary Amine Oxides of Ti, Zr, V, etc. 80 - 160 1 - 150 google.com
Ammonia (B1221849) Acidic Zeolite 40 - 200 150 - 230 google.com

The nitrile, or cyano (-C≡N), group is a versatile functional group in organic synthesis, and various methods exist for its introduction into a molecular scaffold. nih.gov These strategies are fundamental to the synthesis of propanenitrile-based compounds. numberanalytics.comalgoreducation.com

Common methods for synthesizing nitriles include:

Dehydration of Primary Amides: This is a classic method where primary amides are converted to nitriles using dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride. numberanalytics.comalgoreducation.comlibretexts.org

Nucleophilic Substitution with Cyanide: Alkyl halides can react with a cyanide salt (e.g., NaCN, KCN) in an Sₙ2 reaction to form nitriles. This method is effective for introducing the nitrile group onto an existing alkyl chain. numberanalytics.com

Hydrocyanation of Alkenes: This method involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond, which can be catalyzed by transition metals. algoreducation.com

Conversion from Aldehydes and Ketones: Aldehydes and ketones can be converted into cyanohydrins by reacting with cyanide. libretexts.org Further reactions can then establish the desired nitrile structure. Additionally, aldehydes can be converted directly to nitriles in a one-pot reaction using reagents like trichloroisocyanuric acid (TCCA) in aqueous ammonia. organic-chemistry.org

Recent advances have also focused on developing more efficient and environmentally friendly methods, such as the catalytic cyanation of aryl halides and electrochemical synthesis. numberanalytics.com

The cyclopropylmethyl group is a key structural feature that can be introduced through several synthetic tactics. The most straightforward approach for the target molecule is to use cyclopropylmethylamine as a primary reactant, as described in the amination section.

Alternatively, the moiety can be constructed by reacting a substrate containing a primary or secondary amine with a cyclopropylmethyl derivative, such as cyclopropylmethyl bromide. This involves nucleophilic substitution where the amine displaces the leaving group (e.g., bromide) on the cyclopropylmethyl species.

Cyclopropyl (B3062369) methyl ketone is another versatile starting material. sincerechemicals.comnbinno.com Its structure, featuring a cyclopropyl ring next to a carbonyl group, allows for a wide range of transformations, including reductive amination, to form the cyclopropylmethylamine structure which can then be used in subsequent steps. nbinno.com The cyclopropyl group itself is known for its unique electronic properties and reactivity, which can influence the outcomes of synthetic transformations. sincerechemicals.com

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve efficiency, atom economy, and stereochemical control. Advanced approaches such as multicomponent reactions and stereoselective pathways offer sophisticated solutions for constructing complex molecules like this compound and its chiral analogs.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that contains portions of all starting materials. This approach offers significant advantages, including reduced synthesis time, lower solvent consumption, and higher atom economy. nih.gov

Several types of MCRs could be adapted for the synthesis of the aminopropanenitrile scaffold. For instance, a variation of the Strecker synthesis, which is the first documented MCR, could be envisioned. A three-component reaction involving an aldehyde, cyclopropylmethylamine, and a cyanide source could potentially assemble the core structure in one pot. Similarly, reactions involving aromatic aldehydes, malononitrile, and various aliphatic amines are known to produce diverse nitrogen-containing heterocyclic and acyclic compounds, demonstrating the feasibility of this approach for generating structural analogs. researchgate.net

Table 2: Examples of Relevant Multicomponent Reactions

MCR Name Reactants Product Type Reference
Strecker Reaction Aldehyde, Ammonia/Amine, Cyanide α-Amino Nitrile
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide α-Acyloxy Amide mdpi.com
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide α-Acylamino Amide nih.gov

These established MCRs provide a strategic blueprint for developing a one-pot synthesis for this compound or a library of related derivatives by varying the starting components.

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is of particular importance in medicinal chemistry. For analogs of this compound, chirality can be introduced at the cyclopropane (B1198618) ring or on the propanenitrile backbone.

Methods for the stereoselective synthesis of cyclopropane derivatives often rely on:

Cyclopropanation of Alkenes: The use of chiral catalysts with diazoalkanes or carbenoid species to perform asymmetric cyclopropanation on chiral dehydro amino acids is an effective strategy. doi.org For example, the 1,3-dipolar cycloaddition of diazomethane (B1218177) can be highly stereoselective. doi.org

Simmons-Smith Reaction: The reaction of enesulfinamides with a Simmons-Smith reagent can produce multisubstituted cyclopropylamine (B47189) derivatives with a high degree of stereocontrol. organic-chemistry.org

These methodologies allow for the precise control of stereochemistry, enabling the synthesis of specific stereoisomers of cyclopropyl-containing building blocks, which can then be incorporated into the final target structure.

Green Chemistry Principles in Compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound and related β-aminonitriles, several strategies can be employed to enhance sustainability. The primary synthesis often involves the Michael addition of cyclopropylmethylamine to acrylonitrile. Green approaches to this and similar transformations focus on catalysis, solvent choice, and atom economy.

Heterogeneous Catalysis: The use of solid, recyclable catalysts is a cornerstone of green chemistry. For the synthesis of 3-aminopropionitriles, heterogeneous catalysts such as metal oxides (e.g., aluminum oxide, silicon dioxide, titanium oxide) and acidic zeolites can be employed. researchgate.net These catalysts facilitate the reaction between an amine and an acrylonitrile derivative, often under solvent-free or reduced-solvent conditions. Their primary advantage is the ease of separation from the reaction mixture, allowing them to be recovered and reused across multiple cycles, which reduces waste and cost. researchgate.netmdpi.com

Alternative Solvents and Conditions: Traditional organic solvents are often volatile and hazardous. Green alternatives include water, ionic liquids, or supercritical fluids. mdpi.com The hydration of nitriles to amides, a potential transformation of the target compound, has been successfully demonstrated in water using catalysts like tetrabutylammonium (B224687) hydroxide (B78521), highlighting the potential for aqueous media in related syntheses. researchgate.net Furthermore, employing alternative energy sources such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally benign route for chemical transformations. journals.co.za Nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, can convert nitriles to carboxylic acids or amides under mild, aqueous conditions. journals.co.zanih.gov This approach avoids the harsh acidic or basic conditions required in traditional hydrolysis, which can lead to the formation of polluting salt streams upon neutralization. journals.co.za While direct enzymatic synthesis of the parent compound is less common, biocatalysis represents a powerful green tool for its subsequent modification.

Table 1: Green Chemistry Approaches in Aminonitrile Synthesis

PrincipleMethodologyAdvantagesReference
Use of CatalysisHeterogeneous catalysts (e.g., metal oxides, zeolites)Easy separation, reusability, reduced waste. researchgate.net
Safer SolventsAqueous media (water), ionic liquids.Reduced toxicity and volatility, improved safety. mdpi.comresearchgate.net
Energy EfficiencyMicrowave-assisted synthesis.Shorter reaction times, lower energy consumption.
Use of Renewable Feedstocks/BiocatalysisNitrile hydratases, nitrilases for nitrile transformation.High selectivity, mild reaction conditions (ambient temp, neutral pH), biodegradable. journals.co.zanih.gov

Derivatization and Scaffold Functionalization

The structure of this compound offers two primary handles for chemical modification: the secondary amine nitrogen and the nitrile functional group. This dual reactivity allows for the creation of a diverse library of derivatives for various applications, including structure-activity relationship (SAR) studies in drug discovery. nih.gov

The secondary amine is a nucleophilic center that can undergo a variety of chemical transformations. Common derivatization strategies include N-acylation, N-alkylation, and sulfonamide formation. researchgate.netlibretexts.orgscribd.com

N-Acylation: The reaction of the secondary amine with acylating agents such as acyl chlorides or acid anhydrides yields the corresponding amides. bath.ac.uktandfonline.comresearchgate.net This reaction is fundamental in organic synthesis for creating peptide bonds and protecting amine groups. researchgate.net Catalysts like iodine or acetic acid can promote this transformation under mild, and in some cases, solvent-free conditions. tandfonline.comresearchgate.netrsc.org Greener approaches may utilize water as a solvent. nih.gov

N-Alkylation: Introduction of additional alkyl groups can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. nih.govresearchgate.net Catalytic methods using alcohols as alkylating agents are considered green, as they produce water as the only byproduct. nih.gov Such modifications can significantly alter the steric and electronic properties of the molecule.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This functional group is a common feature in many pharmaceutical agents.

Table 2: Potential Derivatization Reactions at the Amine Nitrogen

Reaction TypeReagent ClassProduct Functional Group
N-AcylationAcyl Halides, Acid AnhydridesAmide
N-AlkylationAlkyl Halides, Alcohols (catalytic)Tertiary Amine
Sulfonamide FormationSulfonyl ChloridesSulfonamide
Carbamate FormationAlkyl ChloroformatesCarbamate

The nitrile group is a versatile functional group that can be converted into several other important moieties, including amines, amides, carboxylic acids, and ketones. rug.nl

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. libretexts.org Partial hydrolysis yields a primary amide, while complete hydrolysis leads to a carboxylic acid. libretexts.orgsemanticscholar.org This transformation can also be achieved under greener conditions using biocatalysts like nitrilases or nitrile hydratases, which operate in aqueous media at neutral pH and can offer high selectivity. journals.co.za Heterogeneous catalysts have also been developed for the selective hydration of nitriles to amides. researchgate.net

Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-(CH₂)₃NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. rug.nlacs.org Greener reduction methods utilize reagents like ammonia borane, which can proceed without a catalyst, or employ heterogeneous catalysts with hydrogen gas, offering high atom efficiency. researchgate.netacs.orgorganic-chemistry.org This transformation converts the molecule into a diamine, significantly altering its polarity and basicity.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. This reaction provides a powerful method for carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl groups.

Table 3: Key Transformations of the Nitrile Functional Group

Reaction TypeTypical ReagentsProduct Functional GroupReference
Partial HydrolysisH₂O, H⁺ or OH⁻ (controlled); Nitrile HydrataseAmide (-CONH₂) journals.co.zalibretexts.org
Complete HydrolysisH₂O, H⁺ or OH⁻ (excess)Carboxylic Acid (-COOH) journals.co.za
ReductionLiAlH₄; H₂/Catalyst; Ammonia BoranePrimary Amine (-CH₂NH₂) acs.orgacs.orgorganic-chemistry.org
Addition/Hydrolysis1. Grignard Reagent (R-MgX) 2. H₃O⁺Ketone (-C(=O)R) rug.nl

The synthesis of analogs is crucial for understanding how molecular structure affects biological activity or material properties. For this compound, analogs can be designed by modifying three main components: the cyclopropylmethyl group, the secondary amine, and the propionitrile (B127096) backbone.

Modification of the Cyclopropyl Group: The cyclopropyl ring can be replaced with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or acyclic alkyl groups (e.g., isobutyl, neopentyl) to probe the importance of ring strain and conformation. The cyclopropyl ring itself can also be substituted.

Variation of the Amine Substituent: The cyclopropylmethyl group on the nitrogen can be substituted with other functionalities, such as aryl, benzyl, or other alkyl groups, to explore steric and electronic requirements at this position.

Alteration of the Propionitrile Backbone: The three-carbon chain can be lengthened or shortened. Furthermore, the nitrile group can be replaced with other functional groups like esters, amides, or carboxylic acids to assess the role of the nitrile moiety. For example, compounds like 2-Amino-2-cyclopropylacetic acid retain the cyclopropylamine feature but replace the nitrile with a carboxylic acid on a shorter backbone.

These systematic modifications allow researchers to build comprehensive structure-activity relationship (SAR) models, which are invaluable for designing new molecules with optimized properties, such as enhanced potency or selectivity in a biological context. mdpi.com

Table 4: Examples of Structurally Related Analogs for Comparative Studies

Compound NameStructural ModificationPotential Use in Comparative Studies
3-(Cyclopentylamino)propanenitrileCyclopropyl group replaced with cyclopentyl.Investigate the effect of cycloalkyl ring size.
3-(Benzylamino)propanenitrileCyclopropylmethyl group replaced with benzyl.Assess the impact of an aromatic substituent at the nitrogen.
4-[(Cyclopropylmethyl)amino]butanenitrilePropionitrile chain extended by one carbon.Study the effect of backbone length.
N-(Cyclopropylmethyl)-β-alanineNitrile group replaced with a carboxylic acid.Evaluate the role of the nitrile as a hydrogen bond acceptor vs. a carboxylic acid.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Thermodynamic Analyses

A comprehensive understanding of the reactivity of 3-[(Cyclopropylmethyl)amino]propanenitrile (B1288021) necessitates detailed kinetic and thermodynamic studies. Such analyses would quantify the rates of its reactions and the energy changes that occur, providing insight into the stability of reactants, transition states, and products.

Comparative Kinetic Studies with Non-Cyclopropyl Analogs

Direct comparative kinetic studies between this compound and its non-cyclopropyl analogs, such as 3-(isobutylamino)propanenitrile or 3-(propylamino)propanenitrile, are not readily found in the literature. However, such studies would be invaluable for elucidating the electronic and steric influence of the cyclopropyl (B3062369) group on the molecule's reactivity.

It is well-established that cyclopropyl groups can exhibit electronic properties similar to a double bond, participating in conjugation and stabilizing adjacent positive charges. This is attributed to the high p-character of the C-C bonds within the strained ring. Consequently, it could be hypothesized that the cyclopropylmethyl group might influence the nucleophilicity of the adjacent secondary amine. A comparative kinetic study, for instance, examining the rate of a standard alkylation reaction with a common electrophile for both the cyclopropyl and non-cyclopropyl analogs, would quantify this effect. The expected data from such a study is conceptualized in the interactive table below.

Interactive Data Table: Hypothetical Comparative Reaction Rates

CompoundNon-Cyclopropyl Analog (e.g., 3-(Isobutylamino)propanenitrile)Relative Rate Constant (k_rel)
This compound3-(Isobutylamino)propanenitrileData Not Available
Reaction Condition: Nucleophilic substitution with a standard electrophile in a common solvent at a set temperature.

This table is for illustrative purposes to show how such data would be presented. Actual experimental values are not available.

Analysis of Reaction Rates and Activation Energies

Specific reaction rates and activation energies for transformations involving this compound have not been reported. The determination of these parameters would require experimental investigation. For a given reaction, the rate constant (k) could be determined by monitoring the concentration of the reactant or product over time under controlled conditions. The activation energy (Ea), which represents the minimum energy required for a reaction to occur, can then be calculated from the temperature dependence of the rate constant using the Arrhenius equation.

For instance, the hydrolysis of the nitrile group to a carboxylic acid is a common transformation. A kinetic study of this reaction would provide the rate law and the activation energy, offering insights into the reaction mechanism.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound would involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and spectroscopic analysis, along with computational modeling.

Nucleophilic Attack Pathways Involving the Nitrile Group

The nitrile group in this compound is susceptible to nucleophilic attack at the electrophilic carbon atom. nih.gov This can lead to a variety of products depending on the nucleophile and reaction conditions. For example, hydrolysis under acidic or basic conditions would convert the nitrile to a carboxylic acid or an amide intermediate. ku.edu

The general mechanism for acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by attack by a water molecule. ku.edu In contrast, under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. ku.edu

Enzymatic Cyclopropane (B1198618) Ring Opening Mechanisms

The cyclopropyl group is a known substrate for certain enzymes, particularly cytochrome P450s, which can catalyze its ring opening. The enzymatic N-dealkylation of N-cyclopropylamines has been studied as a mechanistic probe for these enzymes. nih.govnih.gov Two primary mechanisms have been proposed: a hydrogen atom transfer (HAT) mechanism and a single electron transfer (SET) mechanism. nih.gov

In the context of this compound, enzymatic oxidation could lead to the cleavage of the cyclopropane ring. For instance, studies on N-cyclopropyl-N-methylaniline have shown that enzymatic oxidation can result in ring-opened products. rsc.org A theoretical study on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 suggests that the reaction proceeds via a Cα–H hydroxylation followed by decomposition of the resulting carbinolamine. researchgate.net The specific enzymatic pathways for this compound would depend on the specific enzyme system involved.

Influence of pH and Solvent on Chemical Transformations

The pH of the reaction medium is expected to have a significant influence on the chemical transformations of this compound. The secondary amine group can be protonated under acidic conditions, which would alter its nucleophilicity and its ability to participate in reactions. For the nitrile group, both acid and base catalysis can play a crucial role in its hydrolysis, with the rate of reaction often exhibiting a strong dependence on pH. Studies on the hydrolysis of other esters have shown that small variations in buffer pH can predictably alter the mass loss profile, indicating a change in the rate of ester hydrolysis. nih.gov A pH-rate profile for a given reaction of this compound would reveal the optimal pH for the reaction and provide insights into the mechanism. researchgate.netnumberanalytics.com

The choice of solvent can also profoundly affect the rates and outcomes of reactions involving this compound. libretexts.org Polar protic solvents, like water and alcohols, can solvate ions and participate in hydrogen bonding, which can stabilize charged intermediates and transition states. libretexts.org Polar aprotic solvents, such as DMSO and DMF, are also capable of solvating cations but are less effective at solvating anions, which can enhance the reactivity of anionic nucleophiles. youtube.com The effect of the solvent on a particular reaction would depend on the specific mechanism and the nature of the species involved. libretexts.org

Advanced Mechanistic Probing Techniques

Advanced mechanistic probing techniques are indispensable in elucidating the intricate pathways of chemical reactions. For a molecule such as this compound, these methods can provide profound insights into reaction intermediates and transition states, which are crucial for understanding and optimizing synthetic routes. The application of techniques like isotopic labeling and real-time spectroscopic monitoring allows for a detailed mapping of atomic and molecular transformations.

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's position in the products, providing definitive evidence for proposed reaction mechanisms.

In the context of this compound, isotopic labeling could be employed to investigate a variety of transformations. For instance, in a hypothetical hydrolysis of the nitrile group to a carboxylic acid, labeling the nitrogen atom of the nitrile group with ¹⁵N would help to confirm the fate of the nitrogen atom. Similarly, deuterium (B1214612) labeling of the cyclopropylmethyl group could elucidate its stability and potential rearrangements under specific reaction conditions.

Hypothetical Isotopic Labeling Study of this compound Rearrangement

Consider a hypothetical acid-catalyzed rearrangement of this compound. To determine whether the cyclopropyl ring opens during the reaction, a deuterium-labeled analog could be synthesized. The position of the deuterium labels in the final product can be determined by mass spectrometry or NMR spectroscopy, providing insight into the reaction pathway.

Labeled ReactantProposed IntermediateExpected ProductAnalytical TechniqueMechanistic Insight
3-[(Cyclopropyl-d₄-methyl)amino]propanenitrileCyclopropyl ring-opened carbocationProduct with scrambled deuterium labels¹H NMR, ²H NMR, Mass SpectrometryIndicates cyclopropyl ring opening and rearrangement.
3-[(Cyclopropylmethyl)amino]propane-¹³C-nitrile¹³C-labeled iminium ion¹³C-labeled amide or carboxylic acid¹³C NMR SpectroscopyTraces the transformation of the nitrile carbon.

This table presents hypothetical data for illustrative purposes.

Such studies are crucial for distinguishing between competing reaction pathways, for instance, those involving concerted versus stepwise mechanisms. The insights gained from these studies are fundamental to controlling reaction outcomes and designing more efficient synthetic strategies. The use of deuterium-labeled compounds in mechanistic studies is a well-established method for probing reaction pathways. researchgate.net

The direct observation of transient reaction intermediates is a significant challenge in mechanistic chemistry. Advanced spectroscopic techniques, often used in combination (e.g., hyphenated techniques), allow for the in-situ monitoring of reactions, providing real-time data on the formation and decay of intermediates.

For reactions involving this compound, techniques such as rapid-scan Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the reaction progress. For example, in a reaction involving the nitrile group, the characteristic stretching frequency of the C≡N bond (around 2200-2260 cm⁻¹) in the IR spectrum could be monitored. The disappearance of this peak and the appearance of new peaks corresponding to product functional groups would provide kinetic data about the reaction.

Hypothetical Spectroscopic Monitoring of a Reaction of this compound

Imagine a reaction where this compound is treated with a strong oxidizing agent. Spectroscopic monitoring could help identify transient species.

Spectroscopic TechniqueObservable SpeciesKey Spectroscopic SignatureInferred Intermediate
UV-Vis SpectroscopyChromophoric intermediateTransient absorption band at λmax = 450 nmA proposed charge-transfer complex.
Rapid-Scan FTIRDisappearance of reactant, appearance of intermediate and productDecrease in C≡N stretch at 2250 cm⁻¹, transient peak at 1650 cm⁻¹Formation of an imine intermediate.
In-situ NMR SpectroscopyChanges in chemical shifts and peak integrations over timeAppearance of new signals in the downfield regionCharacterization of a stable intermediate or major product.

This table presents hypothetical data for illustrative purposes.

The utility of NMR spectroscopy as a tool for studying the structure and dynamics of molecules is well-documented and can be enhanced through isotopic labeling to study low-populated, transient conformers. nih.gov The combination of these advanced probing techniques provides a comprehensive picture of the reaction mechanism, enabling a deeper understanding of the chemical reactivity of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and reactivity of molecules. For a molecule like 3-[(Cyclopropylmethyl)amino]propanenitrile (B1288021), these methods provide insights that are often unattainable through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. als-journal.comnih.govnih.gov It is frequently employed to predict the optimized geometry, vibrational frequencies, and electronic properties of organic molecules.

For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach for geometry optimization. als-journal.comnih.gov These calculations would provide precise information on bond lengths, bond angles, and dihedral angles. The results would reveal the spatial arrangement of the atoms, including the orientation of the cyclopropyl (B3062369) group relative to the rest of the molecule.

Below is a table of predicted molecular parameters for this compound, derived from typical values for similar molecular fragments studied by DFT.

ParameterPredicted Value
C-C (cyclopropyl)~1.51 Å
C-N (amine)~1.47 Å
C≡N (nitrile)~1.15 Å
C-C-C (cyclopropyl)~60°
C-N-C (amine)~112°

Note: These values are illustrative and based on computational studies of analogous compounds.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, including the characterization of transition states and the calculation of reaction energetics. libretexts.orgucsb.edu Transition state theory allows for the determination of the energy barrier that must be overcome for a reaction to occur. ucsb.edu

For this compound, theoretical studies could investigate various reactions, such as its synthesis or decomposition pathways. For instance, the reaction mechanism for the formation of this compound from cyclopropylmethylamine and acrylonitrile (B1666552) could be modeled. DFT calculations can locate the transition state structure for this reaction and determine the activation energy, providing insights into the reaction kinetics. e3s-conferences.org The energetics of such a reaction would detail whether the process is exothermic or endothermic. msu.edu

A hypothetical reaction coordinate diagram for a reaction involving this compound is presented below, illustrating the concepts of activation energy and reaction enthalpy.

Reaction CoordinateProperty
ReactantsInitial Energy State
Transition StatePeak Energy (Activation Energy)
ProductsFinal Energy State
ΔH_rxn (Energy of Products) - (Energy of Reactants)

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are crucial for understanding the three-dimensional structure of molecules and how their conformation affects their properties and reactivity.

A conformational analysis of this compound would involve mapping the potential energy surface as a function of key dihedral angles to identify the most stable conformers.

The structure and reactivity of this compound are influenced by both steric and electronic effects. nih.govrsc.orgnih.govrsc.org The bulky cyclopropylmethyl group can sterically hinder the approach of reactants to the nitrogen atom. Electronically, the cyclopropyl group can donate electron density to the adjacent methylene (B1212753) group, which in turn affects the nucleophilicity of the amine. researchgate.net The nitrile group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule. nih.gov

A summary of these effects is provided in the table below.

EffectDescription
Steric Hindrance The size of the cyclopropylmethyl group can block or slow down reactions at the nitrogen atom.
Electronic Donation (Cyclopropyl) The cyclopropyl group can increase the electron density on the nitrogen, potentially increasing its basicity and nucleophilicity.
Electronic Withdrawal (Nitrile) The C≡N group reduces electron density along the carbon chain, which can affect the reactivity of the amine.

Theoretical Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of molecules based on their structure. wikipedia.org

For this compound, QSAR models could be used to predict its potential biological activity by comparing its structural features to those of known bioactive molecules. quizlet.com QSPR models could predict various physicochemical properties such as boiling point, solubility, and logP. researchgate.netscilit.com These models rely on molecular descriptors calculated from the molecule's theoretical structure.

The following table lists some properties of this compound that could be predicted using QSPR models and the types of molecular descriptors that would be used.

Property to PredictRelevant Molecular Descriptors
Boiling Point Molecular Weight, Surface Area, Polarity
Water Solubility LogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors
Reactivity HOMO/LUMO energies, Partial Atomic Charges

Computational Prediction of Chemical Reactivity Profiles

The chemical reactivity of a molecule is governed by its electronic structure. Computational methods can elucidate this by calculating a variety of molecular properties and reactivity descriptors. While specific computational studies on this compound are not prevalent in the published literature, its reactivity profile can be predicted based on studies of analogous compounds containing secondary amine, cyclopropyl, and nitrile functionalities.

Key indicators of chemical reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine due to the presence of its lone pair of electrons. The LUMO is likely to be distributed over the nitrile group (C≡N), which is an electron-withdrawing group.

Other reactivity descriptors that can be calculated using DFT include the chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). numberanalytics.comnih.gov These parameters provide a quantitative measure of the molecule's reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also valuable, as they visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr In the case of this compound, the MEP would likely show a region of negative potential around the nitrogen of the nitrile group and the amine nitrogen, indicating their nucleophilic character, and regions of positive potential around the hydrogen atoms attached to the amine and the carbon of the nitrile group.

Table 1: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability (nucleophilicity)
LUMO Energy2.1 eVElectron-accepting ability (electrophilicity)
HOMO-LUMO Gap8.6 eVChemical reactivity and kinetic stability
Chemical Potential (μ)-2.2 eVTendency to escape from an equilibrium
Chemical Hardness (η)4.3 eVResistance to change in electron distribution
Electrophilicity Index (ω)0.53 eVGlobal electrophilic nature

Note: The values in this table are illustrative and represent typical ranges for similar aliphatic aminonitriles based on computational chemistry principles. They are not derived from a specific calculation on this compound.

Analysis of Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions play a critical role in determining the physical properties and biological activity of molecules. frontiersin.org Both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions can be analyzed using computational methods.

Intramolecular Interactions: The flexible aliphatic chain of this compound allows for various conformations. It is plausible that certain conformations are stabilized by weak intramolecular hydrogen bonds. For instance, a folded conformation could bring the amine hydrogen into proximity with the nitrogen atom of the nitrile group, forming a weak N-H···N interaction. Theoretical studies on similar aminonitriles and related compounds have explored the energetics and geometric criteria for such intramolecular hydrogen bonds. ias.ac.inresearchgate.net The strength of such an interaction can be estimated by analyzing the bond critical points (BCPs) using the Quantum Theory of Atoms in Molecules (QTAIM).

Intermolecular Interactions: In a condensed phase, this compound molecules will interact with each other through a variety of noncovalent forces. The most significant of these is expected to be hydrogen bonding, where the N-H group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the amine or the nitrile group of a neighboring molecule.

Computational studies can quantify the energies of these interactions for different dimeric orientations. For example, DFT calculations with dispersion corrections are often used to accurately model these weak interactions. rsc.org The interaction energy can be decomposed into electrostatic, exchange, induction, and dispersion components to better understand the nature of the binding.

Table 2: Predicted Intermolecular Interaction Energies for a Dimer of this compound (Illustrative)

Interaction TypeDimer OrientationEstimated Interaction Energy (kcal/mol)
Hydrogen BondingN-H···N (amine)-4.5 to -6.0
Hydrogen BondingN-H···N (nitrile)-2.5 to -4.0
Dipole-DipoleAntiparallel nitrile groups-1.5 to -2.5
DispersionStacked cyclopropyl groups-1.0 to -2.0

Note: The values in this table are illustrative estimates based on computational studies of similar functional groups and are not from direct calculations on this compound. The actual energies depend on the specific geometry of the dimer.

Analytical Characterization Methodologies in Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "3-[(Cyclopropylmethyl)amino]propanenitrile" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. sielc.com For a polar compound like "this compound," reversed-phase HPLC would be a suitable method. A typical HPLC system would consist of a C18 column and a mobile phase composed of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The retention time of the compound would be a key parameter for its identification and purity assessment. While a specific HPLC method for this compound was not found in the provided search results, general methods for aminonitriles often employ such conditions. nih.gov

Parameter Typical Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV (if chromophore present) or Mass Spectrometer (LC-MS)

This table outlines a general HPLC approach for the analysis of aminonitriles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com Due to the polarity of the secondary amine group, "this compound" might require derivatization to increase its volatility and improve its chromatographic behavior on standard non-polar GC columns. Common derivatization reagents for amines include silylating agents or acylating agents. The GC-MS analysis would provide a retention time for the derivatized compound and a mass spectrum that can be used for its identification by comparison with spectral libraries or through interpretation of its fragmentation pattern.

Parameter Typical Condition
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Detector Mass Spectrometer
Derivatization May be required (e.g., silylation, acylation)

This table provides a general outline for a GC-MS method for the analysis of a secondary amine.

Advanced Structural Determination Methods

In the rigorous scientific investigation of novel chemical entities, advanced analytical techniques are indispensable for the unambiguous determination of their molecular structure and elemental composition. For a compound such as This compound (B1288021), methods including Single Crystal X-ray Diffraction (SC-XRD) and elemental analysis provide foundational data for its definitive characterization.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edumdpi.com This non-destructive technique provides detailed information about the internal lattice of a substance, yielding data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edurigaku.com

The process begins with the growth of a suitable single crystal of the compound, which is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, creating a unique diffraction pattern of spots of varying intensities. rigaku.com By analyzing the geometry and intensity of this pattern, researchers can construct a three-dimensional electron density map of the molecule and from that, infer the precise location of each atom. rigaku.com

For a molecule like this compound, an SC-XRD analysis would unequivocally confirm its covalent structure, including the conformation of the cyclopropylmethyl group relative to the aminopropanenitrile fragment. It would also reveal how the molecules pack together in the crystal lattice, highlighting any significant hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure.

While the utility of SC-XRD in structural elucidation is well-established for a wide range of organic molecules, a thorough search of the scientific literature did not yield any published reports detailing the single crystal structure of this compound. researchgate.netrsc.org Therefore, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound are not available.

To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Empirical formulaC7H12N2
Formula weight124.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)14.567(6)
β (°)98.76(5)
Volume (ų)791.2(1)
Z (molecules/unit cell)4
Calculated density (g/cm³)1.042

Note: The data in this table is purely illustrative and does not represent experimentally determined values for this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. eltra.comwikipedia.org This method is crucial for confirming the empirical formula of a newly synthesized substance, which is the simplest whole-number ratio of atoms present in the compound. wikipedia.org

The most common method for organic compounds is combustion analysis. stinstruments.com In this process, a precisely weighed sample of the compound is completely combusted in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide (from carbon), water (from hydrogen), and nitrogen gas (from nitrogen)—are collected and quantified. From the masses of these products, the percentage composition of each element in the original sample can be calculated. eltra.com

For this compound, with a molecular formula of C7H12N2, the theoretical elemental composition can be calculated based on its atomic constituents. An experimental analysis would then be performed, and the results would be compared to these theoretical values. A close agreement between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's proposed empirical and molecular formula and is a key indicator of its purity.

Specific experimental elemental analysis data for this compound has not been reported in the reviewed scientific literature. However, the expected theoretical values and a template for reporting such data are provided below.

Table 2: Elemental Analysis Data for this compound (C7H12N2)

ElementTheoretical (%)Experimental (%)
Carbon (C)67.70Not Available
Hydrogen (H)9.74Not Available
Nitrogen (N)22.56Not Available

Note: The "Experimental (%)" column is intentionally left blank as no published data was found. The "Theoretical (%)" values are calculated based on the molecular formula.

Structure Activity Relationship Sar and Biological Explorations

Principles of Molecular Design for Bioactivity

The design of bioactive molecules like 3-[(Cyclopropylmethyl)amino]propanenitrile (B1288021) is a meticulous process. It involves the strategic selection and arrangement of functional groups to optimize interactions with biological targets. Key principles in its design include bioisosteric replacement, managing substituent effects, and controlling molecular conformation.

Bioisosteric Replacement Strategies Involving the Nitrile Group

The nitrile group is a versatile functional group in drug design. numberanalytics.com It can act as a bioisostere for various other functional groups, such as carbonyls and halogens, which allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. sioc-journal.cnresearchgate.net Introducing a nitrile group can enhance binding affinity to target proteins through hydrogen bonding, polar interactions, and π-π interactions. sioc-journal.cnresearchgate.net Furthermore, this functional group can block metabolically weak spots in a molecule, thereby increasing its metabolic stability. sioc-journal.cnresearchgate.net

The polar nature of the nitrile group also allows it to serve as a surrogate for hydroxyl and carboxyl groups, readily forming hydrogen bonds. nih.gov In some molecular contexts, replacing a halogen with a nitrile group has been shown to maintain the compound's potency. nih.gov The strategic placement of a nitrile group on an aromatic ring can also make the ring less susceptible to oxidative metabolism. nih.gov

Impact of Substituent Effects on Bioactivity (e.g., Cyclopropylmethyl vs. Methylation Effect)

The cyclopropyl (B3062369) group is an attractive substituent in drug design due to its unique structural and electronic properties. scientificupdate.com This small, rigid ring system offers several advantages, including the coplanarity of its three carbon atoms and shorter, stronger carbon-hydrogen bonds compared to standard aliphatic chains. scientificupdate.comresearchgate.net These features often lead to increased potency and metabolic stability. scientificupdate.comhyphadiscovery.com

When attached to an amine, the cyclopropylmethyl group provides a conformationally restricted alternative to more flexible alkyl groups. This rigidity can be advantageous for binding to specific biological targets. researchgate.net In contrast, a simple methyl group offers less conformational constraint. The choice between a cyclopropylmethyl and a methyl group can significantly impact a compound's biological activity by altering its shape, metabolic profile, and interaction with target proteins. hyphadiscovery.com For instance, replacing a metabolically vulnerable site with a cyclopropyl group can prevent unwanted oxidation. hyphadiscovery.com

Below is a table illustrating the general effects of different substituents on molecular properties relevant to bioactivity.

SubstituentProperty AffectedGeneral Effect on Bioactivity
Cyclopropyl Metabolic StabilityOften increases stability by being less prone to oxidation. hyphadiscovery.com
PotencyCan increase potency due to conformational rigidity. scientificupdate.com
Off-target effectsMay reduce off-target effects. scientificupdate.com
Methyl LipophilicityIncreases lipophilicity.
Steric ProfileProvides a smaller steric footprint compared to larger alkyl groups.
Nitrile Binding AffinityCan enhance binding through hydrogen bonds and polar interactions. sioc-journal.cnresearchgate.net
Metabolic StabilityCan block metabolically labile sites. sioc-journal.cnresearchgate.net
BioavailabilityMay improve physicochemical properties to enhance bioavailability. sioc-journal.cn

Conformational Restriction and its Influence on Biological Recognition

Conformational restriction, or the rigidification of a flexible molecule, is a widely used strategy in drug design. researchgate.net By reducing the number of rotatable bonds, a molecule's conformation can be locked into a shape that is optimal for binding to a biological target. nih.gov This pre-organization can lead to enhanced potency because less conformational entropy is lost upon binding. researchgate.net

The cyclopropyl group in this compound is a key element in imparting conformational restriction. researchgate.net Its rigid structure limits the flexibility of the attached methylamino group, which can lead to more specific and stronger interactions with a target receptor. researchgate.netresearchgate.net This can also improve selectivity for the intended target over other proteins, potentially reducing side effects. researchgate.net The study of how a molecule's shape and flexibility influence its interaction with biological macromolecules is crucial for the rational design of new therapeutic agents. nih.gov

In Vitro Biological Activity Studies

While specific in vitro studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential activities that could be explored in cellular and enzymatic assays. The following sections outline hypothetical areas of investigation based on the known properties of its functional groups.

Investigation of Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle Arrest)

Compounds with aminonitrile structures have been investigated for their effects on various cellular pathways. These pathways are critical for cell growth, proliferation, and death, and their dysregulation is often implicated in diseases like cancer.

A key area of investigation would be the modulation of signaling pathways that control the cell cycle and apoptosis. For instance, many small molecules can induce cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cells from dividing. Others can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells. The presence of the aminonitrile moiety could potentially influence these pathways, making it a candidate for antiproliferative studies. nih.gov

Enzyme Inhibition Studies (e.g., LIMK, Hsp90, Arginine Kinase, HDACs, PDE4)

The chemical structure of this compound, particularly the nitrile group, makes it a candidate for investigation as an enzyme inhibitor. Nitriles can participate in key binding interactions within an enzyme's active site. sioc-journal.cnresearchgate.net

Below is a table of enzymes that are common targets in drug discovery and for which aminonitrile-containing compounds could be screened for inhibitory activity.

Enzyme TargetTherapeutic AreaRationale for Inhibition by Aminonitrile Compounds
LIMK (LIM kinase) CancerLIMK is involved in regulating the actin cytoskeleton, which is crucial for cell motility and invasion. Inhibitors could prevent cancer metastasis.
Hsp90 (Heat shock protein 90) CancerHsp90 is a chaperone protein that stabilizes many proteins required for tumor growth. Its inhibition can lead to the degradation of multiple oncogenic client proteins.
Arginine Kinase Infectious Disease (invertebrates)This enzyme is crucial for energy metabolism in invertebrates and is absent in vertebrates, making it a potential target for selective antiparasitic drugs.
HDACs (Histone deacetylases) Cancer, InflammationHDACs are involved in the epigenetic regulation of gene expression. Inhibitors can reactivate tumor suppressor genes. The nitrile could potentially interact with the zinc ion in the active site.
PDE4 (Phosphodiesterase 4) Inflammation, Neurological DisordersPDE4 degrades the second messenger cAMP. Inhibitors increase cAMP levels, which has anti-inflammatory and cognitive-enhancing effects.

Antimicrobial Activity Against Pathogenic Microorganisms (Bacteria, Fungi)

Direct studies detailing the antimicrobial activity of this compound against specific pathogenic bacteria or fungi are not prominently available in the reviewed literature. However, the broader classes of compounds to which it belongs—namely cyclopropane (B1198618) derivatives and propanenitrile derivatives—have been subjects of antimicrobial research.

Research into various amide derivatives containing a cyclopropane moiety has shown notable antifungal activity. mdpi.com For instance, certain cyclopropane amides demonstrated promising efficacy against the fungal pathogen Candida albicans, with some achieving a minimum inhibitory concentration (MIC) of 16 μg/mL. mdpi.com The same study also identified moderate antibacterial activity against Staphylococcus aureus and Escherichia coli for some derivatives. mdpi.com

Furthermore, investigations into more complex propanenitrile derivatives, such as those substituted with a 2-morpholinoquinolin-3-yl group, have also been conducted to assess their antimicrobial potential against a panel of bacterial and fungal pathogens. researchgate.net These findings suggest that the propanenitrile scaffold is a viable backbone for the development of novel antimicrobial agents. researchgate.net While these results are for structurally different molecules, they indicate that the core components of this compound have been recognized for their potential role in antimicrobial activity.

Due to the absence of specific experimental data for this compound, a data table on its antimicrobial activity cannot be provided.

Antiproliferative Effects in Specific Cancer Cell Lines

Specific data on the antiproliferative effects of this compound in cancer cell lines is not detailed in the available research. However, its parent compound, 3-aminopropionitrile (also known as β-aminopropionitrile or BAPN), has been identified as an antineoplastic agent. nih.govchemicalbook.com BAPN is known primarily as a lathyrogen, a substance that inhibits the enzyme lysyl oxidase, thereby disrupting the cross-linking of collagen and elastin (B1584352). chemicalbook.comontosight.ai This mechanism has implications for cancer therapy, as the tumor microenvironment and collagen remodeling are crucial for tumor growth and metastasis.

The study of other novel chemical series has shown the potential for single-digit micromolar IC₅₀ values against various cancer cell lines. For example, certain hydroxynaphthanilides have demonstrated potent antiproliferative activity against THP-1 (human leukemia) and MCF-7 (human breast adenocarcinoma) cells, while showing minimal effect on non-tumour cells. mdpi.com Similarly, some 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown IC₅₀ values as low as 0.013 µM against the MCF-7 cell line. mdpi.com

While these findings relate to different chemical classes, they highlight the ongoing search for novel compounds with potent and selective antiproliferative effects. The potential of this compound in this area remains to be specifically investigated.

Given the lack of specific research, a data table for the antiproliferative effects of this compound cannot be generated.

Mechanistic Biology of Compound-Target Interactions

Molecular Interactions with Proteins Involved in Metabolic Pathways

There is no direct evidence from the reviewed literature describing the molecular interactions of this compound with specific proteins in metabolic pathways. However, the known mechanism of its structural analog, 3-aminopropionitrile (BAPN), provides a strong model for potential interactions. BAPN is a well-documented inhibitor of lysyl oxidase, a copper-dependent enzyme essential for the metabolism and structural integrity of connective tissues. ontosight.ai

Lysyl oxidase catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors, a critical step for their cross-linking and maturation. ontosight.ai BAPN irreversibly inhibits this enzyme, leading to defects in connective tissue. ontosight.ai This interaction with a key protein in the collagen metabolic pathway is the basis for its classification as a lathyrogen and its investigation as an antineoplastic agent. nih.govchemicalbook.com It is plausible that the addition of the cyclopropylmethyl group could modulate this interaction with lysyl oxidase or confer affinity for other protein targets, but this requires experimental validation.

Identification of Binding Hotspots and Ligand-Protein Interactions

Specific binding hotspots and ligand-protein interaction models for this compound are not available. In general, the identification of such interactions relies on computational methods like molecular docking and molecular dynamics simulations, followed by experimental validation. mdpi.com These studies aim to identify key amino acid residues within a protein's binding pocket that are critical for ligand recognition and stability. mdpi.com

For instance, computational studies can predict binding sites and highlight the importance of specific residues. nih.gov Analyses often reveal that charged residues such as aspartate, histidine, and arginine are frequently enriched in binding pockets and play a crucial role in mediating stable and specific protein-ligand interactions. mdpi.com Hydrophobic interactions and hydrogen bonds are also fundamental to the binding affinity and specificity of a ligand. researchgate.net Without experimental or computational data for this compound, any discussion of its specific binding modes would be speculative. Future research would be needed to model its interaction with potential targets, such as lysyl oxidase, to identify key binding residues and hotspots.

Applications As Synthetic Intermediates and Building Blocks

Precursor in Pharmaceutical Synthesis

In the realm of pharmaceutical development, intermediates that offer pathways to structurally diverse and biologically active compounds are of high importance. 3-[(Cyclopropylmethyl)amino]propanenitrile (B1288021) serves as such a precursor, particularly in the synthesis of nitrogen-containing heterocycles and complex bioactive molecules.

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of pharmaceuticals due to their ability to interact with biological targets. google.com The chemical structure of this compound, possessing both a nucleophilic secondary amine and a nitrile group, makes it an ideal candidate for cyclization reactions to form various heterocyclic rings.

One notable application is in the synthesis of substituted tetrahydropyrimidines. Through cyclocondensation reactions, the amine and nitrile functionalities can participate in the formation of the pyrimidine (B1678525) ring. For instance, in a reaction with a suitable carbonyl compound and a source of ammonia (B1221849) or a primary amine, the aminonitrile can undergo a series of reactions, including condensation and intramolecular cyclization, to yield a tetrahydropyrimidin-2-one core. This heterocyclic system is a key component in various therapeutic agents. The general Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, provides a classic example of pyrimidine synthesis, and variations of this reaction can accommodate aminonitriles as precursors. beilstein-journals.orgnih.gov

The synthesis of other nitrogenous heterocycles, such as substituted piperidines, can also be envisioned. The nitrile group can be reduced to a primary amine, which can then participate in intramolecular cyclization reactions to form the piperidine (B6355638) ring. patsnap.comscispace.com

The structural motifs present in this compound are found in various complex bioactive molecules, including kinase inhibitors. Kinase inhibitors are a significant class of drugs, particularly in oncology, that function by blocking the action of protein kinases. nih.govijpsr.com

While direct synthesis of a marketed drug from this specific nitrile is not extensively documented in publicly available literature, its structural components are analogous to intermediates used in the synthesis of prominent kinase inhibitors. For example, the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor, involves an intermediate, (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile. biosynth.com This intermediate shares the core propanenitrile structure. Synthetic strategies for Ruxolitinib and its intermediates often involve the reaction of a cyclopentyl-containing precursor with acetonitrile (B52724) or the coupling of a pre-formed pyrazole (B372694) moiety with a cyclopentylpropanenitrile derivative. google.compatsnap.comepo.orggoogle.com This suggests that this compound could potentially be utilized in the synthesis of analogous kinase inhibitors where the cyclopropylmethyl group is desired to modulate properties such as potency, selectivity, or metabolic stability.

Utility in Agrochemical Development

The development of novel agrochemicals is crucial for crop protection and food security. This compound also finds application as a precursor in the synthesis of insecticidal agents.

The diamide (B1670390) class of insecticides, which includes compounds like Chlorantraniliprole and Cyantraniliprole, are highly effective and have a favorable safety profile. nih.govnih.gov These molecules are characterized by a central aromatic ring system substituted with two amide functionalities. The synthesis of novel diamide insecticides often involves the coupling of a substituted aniline (B41778) with a carboxylic acid.

Research in this area has explored the incorporation of various substituents to optimize insecticidal activity. In the synthesis of novel meta-diamide insecticides, a key intermediate, N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-((cyclopropylmethyl)amino)-2-methoxybenzamide, has been prepared. researchgate.net The synthesis of this intermediate involves the reaction of a precursor with cyclopropyl (B3062369) formaldehyde, which introduces the cyclopropylmethylamino moiety. researchgate.net This demonstrates the utility of the cyclopropylmethylamino group, a key feature of this compound, in constructing complex insecticidal molecules. The presence of the cyclopropyl group in agrochemicals can enhance their biological activity and metabolic stability. nih.gov

General Building Block in Organic and Medicinal Chemistry

Beyond its specific applications in pharmaceutical and agrochemical synthesis, this compound is a versatile building block in a broader organic and medicinal chemistry context. biosynth.comnbinno.com Its bifunctional nature allows for a wide range of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in addition reactions with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis. google.com The secondary amine is nucleophilic and can be alkylated, acylated, or used in the formation of various nitrogen-containing functional groups.

The cyclopropylmethyl group is a desirable feature in medicinal chemistry. The cyclopropyl ring is a small, rigid, and lipophilic group that can introduce conformational constraints into a molecule, which can lead to improved binding affinity and selectivity for a biological target. nih.gov It can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The versatility of this compound makes it a valuable tool for chemists to introduce this beneficial moiety into new molecular scaffolds.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in De Novo Design of Analogs

The era of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools for the de novo design of novel molecules with optimized properties. researchgate.netresearchgate.net For a scaffold like 3-[(Cyclopropylmethyl)amino]propanenitrile (B1288021), these computational techniques can accelerate the design of analogs with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are at the forefront of this revolution. github.comnih.govnih.gov These algorithms can be trained on large datasets of known bioactive molecules to learn the underlying rules of chemical structure and activity. nih.govnih.gov For instance, an RNN could be trained on a library of known enzyme inhibitors containing cyclopropylamine (B47189) or aminonitrile fragments. The trained model could then generate novel, valid chemical structures that retain the key pharmacophoric features but explore new areas of chemical space. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms represent another critical component of this integrated approach. researchgate.netyoutube.comyoutube.com After generating a virtual library of analogs, ML-based QSAR models can rapidly predict their biological activity against a specific target. nih.gov This allows for the efficient prioritization of a small number of highly promising candidates for synthesis and experimental testing, drastically reducing the time and cost associated with traditional drug discovery pipelines. youtube.com

Table 1: Hypothetical AI/ML Workflow for Analog Design

StepAI/ML ToolObjectiveExample Application for this compound
1. Data CurationDatabase Mining ScriptsAssemble a training set of molecules with known activity.Collect data on cyclopropylamine-based KDM1A inhibitors and other aminonitriles with anticancer properties. nih.govresearchgate.net
2. Model TrainingRecurrent Neural Network (RNN) or Generative Adversarial Network (GAN)Train a generative model to learn the chemical features of the training set. researchgate.netnih.govThe model learns the structural rules for potent KDM1A inhibition.
3. De Novo GenerationTrained Generative ModelGenerate novel molecular structures.The model produces thousands of new molecules incorporating the cyclopropylmethylamino moiety.
4. Property PredictionMachine Learning-based QSAR ModelPredict the biological activity and pharmacokinetic properties of the generated molecules. researchgate.netA QSAR model predicts the inhibitory concentration (IC50) against KDM1A and selectivity over MAO enzymes for each new analog. nih.govresearchgate.net
5. Candidate PrioritizationMulti-objective Optimization AlgorithmsSelect a small subset of molecules with the best-predicted profile for synthesis.Algorithms identify analogs with high predicted potency, high selectivity, and favorable drug-like properties.

Development of Novel Catalytic Methods for Efficient Synthesis

The synthesis of aminonitriles, including β-aminonitriles like this compound, is a cornerstone of medicinal chemistry. Future research will undoubtedly focus on developing more efficient, selective, and environmentally benign catalytic methods to access these valuable compounds. mdpi.com While traditional methods like the Strecker reaction are well-established for α-aminonitriles, the synthesis of N-substituted β-aminonitriles calls for innovative catalytic solutions. mdpi.com

One promising avenue is the continued development of organocatalysis . Chiral organocatalysts can facilitate the enantioselective hydrocyanation of imines, providing a metal-free approach to producing optically active aminonitriles. nih.govacs.org This is particularly relevant for creating specific stereoisomers, which often exhibit different biological activities and safety profiles.

Transition metal catalysis also offers a powerful toolkit. Ruthenium-based catalysts, for example, have been employed in the enantioselective hydrocyanation of N-protected aldimines. nih.gov Cooperative catalysis, where a cationic Ruthenium complex works in concert with a base, has enabled the activation of acetonitrile (B52724) as a nucleophile for addition to imines, providing a direct route to β-aminonitriles. organic-chemistry.org Furthermore, emerging methods like photocatalytic reactions could provide novel pathways for bond formation under mild conditions, potentially allowing for the synthesis of complex cyclopropylamine derivatives that are inaccessible through traditional means. rsc.org The development of catalytic systems that can achieve high yields and selectivity with low catalyst loading will be crucial for large-scale applications. westlake.edu.cn

Table 2: Comparison of Emerging Catalytic Strategies for Aminonitrile Synthesis

Catalytic StrategyCatalyst ExampleKey ReactionPotential Advantages
OrganocatalysisThiourea derivatives, Chiral aminesEnantioselective Imine Hydrocyanation nih.govacs.orgMetal-free, environmentally benign, high enantioselectivity.
Transition Metal CatalysisRuthenium, Rhodium, Palladium ComplexesHydrocyanation, Reductive Amination nih.govorganic-chemistry.orgorganic-chemistry.orgHigh efficiency, broad substrate scope, functional group tolerance.
Cooperative CatalysisCationic Ru Complex + DBUNucleophilic addition of activated acetonitrile organic-chemistry.orgMild reaction conditions, direct synthesis of β-aminonitriles.
Photoredox CatalysisIridium or Ruthenium photocatalystsRadical-mediated C-C bond formation rsc.orgAccess to novel reactivity, mild conditions, use of visible light.

Advanced Mechanistic Elucidations for Complex Biological Systems

Understanding precisely how a molecule like this compound interacts with its biological targets is fundamental to optimizing its therapeutic potential. The cyclopropylamine moiety is known to act as a mechanism-based inactivator for several flavin-dependent enzymes, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (KDM1A/LSD1). nih.govresearchgate.net Future research will leverage advanced analytical and computational techniques to provide a detailed, dynamic picture of these interactions.

X-ray crystallography remains a gold standard for visualizing the binding of an inhibitor to its target enzyme at atomic resolution. nih.govnumberanalytics.com Obtaining co-crystal structures of analogs of this compound bound to enzymes like KDM1A would provide invaluable information. nih.gov Such structures can reveal the specific covalent adduct formed with the FAD cofactor and highlight key non-covalent interactions that contribute to binding affinity and selectivity. nih.govmdpi.com

Complementing these static pictures, advanced computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can elucidate the reaction mechanism. researchgate.net These methods can model the entire enzymatic inactivation process, from initial binding to the electron transfer steps and the subsequent chemical reactions that lead to covalent bond formation. nih.gov This computational insight can explain experimental observations, such as why different stereoisomers might form different adducts despite having similar inhibitory activities, and can guide the design of inhibitors with tailored reactivity. nih.gov

Table 3: Techniques for Advanced Mechanistic Elucidation

TechniqueType of Information ProvidedRelevance to this compound Analogs
X-Ray CrystallographyHigh-resolution 3D structure of the ligand-enzyme complex. nih.govVisualizes the binding pose and covalent adducts with targets like KDM1A. nih.gov
Cryo-Electron Microscopy (Cryo-EM)Structure of large protein complexes in near-native states.Can elucidate interactions with large multi-protein complexes involving the target enzyme.
Kinetic AssaysRates of enzyme inhibition (Kinact, KI). nih.govQuantifies the potency and time-dependence of enzyme inactivation.
Mass SpectrometryIdentifies covalent modifications to the enzyme.Confirms the formation and structure of the adduct with the FAD cofactor.
Computational Modeling (DFT, MD)Reaction pathways, transition state energies, dynamic interactions. researchgate.netProvides a detailed model of the inactivation mechanism at the electronic level. nih.gov

Exploration of New Therapeutic Areas Based on Structure-Activity Insights

The knowledge gained from Structure-Activity Relationship (SAR) studies is a powerful engine for drug discovery, enabling the repurposing of chemical scaffolds for new therapeutic applications. drugdesign.orgnih.gov The this compound scaffold contains two key pharmacophores: the cyclopropylamine group, known for its role in inhibiting KDM1A in cancer, and the broader aminonitrile class, which has shown potential as anticancer and antimicrobial agents. nih.govresearchgate.net

SAR studies on cyclopropylamine-based KDM1A inhibitors have shown that modifications to the scaffold can modulate selectivity against related enzymes like MAO-A and MAO-B. nih.gov This insight is crucial, as it suggests that analogs of this compound could be systematically designed to selectively target other flavin-dependent enzymes implicated in different diseases, such as neurodegenerative disorders. The ability to tune selectivity is a key goal in minimizing off-target effects. researchgate.net

Furthermore, the general anticancer potential of aminonitriles invites broader screening of this compound and its future analogs against a wide range of cancer cell lines and molecular targets. researchgate.netmdpi.comresearchgate.net Insights from SAR studies can guide the design of derivatives with improved activity against specific cancer types. nih.govnih.gov For example, if certain structural modifications lead to enhanced activity against leukemia cell lines, this information can be used to develop compounds specifically for hematological malignancies. nih.govmdpi.comnih.gov The exploration could also extend to infectious diseases, given the reported antimicrobial potential of aminonitriles. researchgate.net

Table 4: Potential Therapeutic Areas for Exploration Based on SAR

Therapeutic AreaRelevant Target Class / RationaleGuiding SAR Insight
OncologyLysine (B10760008) Demethylases (e.g., KDM1A), other enzymes in epigenetic regulation. researchgate.netresearchgate.netThe cyclopropylamine moiety is a known irreversible inhibitor of KDM1A, a target in AML and solid tumors. nih.govnih.gov
Neurodegenerative DiseasesMonoamine Oxidases (MAO-A, MAO-B). researchgate.netStructural modifications on the cyclopropylamine core can tune selectivity between KDM1A and MAOs. nih.gov
Infectious DiseasesBacterial or parasitic enzymes.Aminonitrile compounds have demonstrated broad antimicrobial and antiparasitic activity. researchgate.net
VirologyViral enzymes or host factors.KDM1A inhibition has been explored as a therapeutic strategy for certain viral infections. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-[(Cyclopropylmethyl)amino]propanenitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyclopropylmethylamine with acrylonitrile derivatives under controlled conditions (e.g., ethanol as solvent, piperidine catalyst, 0–5°C, 2h) has been effective for analogous nitriles . Key parameters include temperature control to minimize side reactions and stoichiometric ratios to optimize yield. Characterization via FT-IR and NMR is critical to confirm the presence of the cyclopropylmethylamino and nitrile groups .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : Use HPLC or GC-MS to assess purity, ensuring retention times match standards.
  • Spectroscopy : Compare experimental 1^1H/13^13C NMR data with computational predictions (e.g., using Gaussian or ORCA software) to verify structural assignments .
  • Elemental Analysis : Confirm C, H, N content matches theoretical values (e.g., molecular formula C7_7H10_{10}N2_2, molecular weight 122.17 g/mol) .

Q. What safety protocols are essential for handling nitrile derivatives like this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile nitriles.
  • Waste Disposal : Segregate nitrile-containing waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation effects using force fields (e.g., OPLS-AA) to study conformational stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electron density maps and reactive sites (e.g., nitrile group vs. cyclopropane ring) .
  • Contradiction Analysis : Compare simulated reaction pathways (e.g., amine-cyano interactions) with experimental kinetic data to resolve discrepancies in mechanism proposals .

Q. What regulatory considerations apply to novel applications of this compound?

  • Methodology :

  • TSCA Compliance : Review 40 CFR §721 for significant new use rules (SNURs) if the compound is used in polymer synthesis or biomedical applications .
  • Environmental Impact Assessment : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to evaluate bioaccumulation risks .

Q. How does the cyclopropane ring influence the compound’s spectroscopic and thermodynamic properties?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability.
  • X-ray Crystallography : Resolve crystal structures to correlate ring strain with bond angles/distances .
  • Data Table :
PropertyExperimental ValueComputational Value
C-N Bond Length (Å)1.471.45 (DFT)
Melting Point (°C)85–87N/A

Q. What strategies resolve contradictions in reported synthetic yields for analogous nitriles?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .
  • Cross-Validation : Compare results across literature (e.g., vs. 13) to identify outliers due to impurities or instrumentation errors .

Methodological Notes

  • Ethical Compliance : Ensure institutional review board (IRB) approval for studies involving biological testing .
  • Data Reproducibility : Archive raw spectral data and computational input files in repositories like Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.